4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibitor scaffold Medicinal chemistry Physicochemical profiling

4-Pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine (CAS 912906-12-8) is a heterocyclic small molecule (MW 189.22 Da, C₉H₁₁N₅) belonging to the pyrazolo[3,4-d]pyrimidine class of ATP-competitive kinase inhibitors. This compound features a pyrrolidin-1-yl substituent at the C-4 position of the core scaffold, which structurally mimics the purine base of ATP and enables engagement with the hinge region of multiple kinase active sites.

Molecular Formula C9H11N5
Molecular Weight 189.222
CAS No. 912906-12-8
Cat. No. B2570015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
CAS912906-12-8
Molecular FormulaC9H11N5
Molecular Weight189.222
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC3=C2C=NN3
InChIInChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13)
InChIKeyVWAYSFUNMORHOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine (CAS 912906-12-8): Procurement-Ready Kinase Scaffold Overview


4-Pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine (CAS 912906-12-8) is a heterocyclic small molecule (MW 189.22 Da, C₉H₁₁N₅) belonging to the pyrazolo[3,4-d]pyrimidine class of ATP-competitive kinase inhibitors [1]. This compound features a pyrrolidin-1-yl substituent at the C-4 position of the core scaffold, which structurally mimics the purine base of ATP and enables engagement with the hinge region of multiple kinase active sites [2]. The scaffold is recognized across medicinal chemistry for its role in generating inhibitors of cyclin-dependent kinases (CDKs), Src family kinases, Aurora kinases, and mTOR, making it a versatile starting point for kinase-targeted drug discovery programs [3].

Why 4-Pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Casually Substituted by In-Class Analogs


The pyrazolo[3,4-d]pyrimidine scaffold exhibits profound sensitivity to the nature of the C-4 substituent, with even minor alterations—such as replacing pyrrolidine with piperidine, morpholine, or acyclic amines—producing measurable shifts in kinase selectivity profiles, cellular potency, and physicochemical properties [1]. Unlike N1-substituted or C-6-functionalized analogs that have been optimized for specific kinase targets, 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine retains an unsubstituted N1 position and a minimal C-4 group, offering a smaller steric footprint (Fsp³ = 0.444, rotatable bonds = 1) and balanced lipophilicity (cLogP ≈ 0.85) that are distinct from bulkier or more polar 4-substituted comparators [2]. These physicochemical differences directly impact solubility, membrane permeability, and the capacity for further synthetic elaboration, meaning that procurement decisions based solely on scaffold class without precise substituent specification risk introducing unintended pharmacokinetic and target-engagement biases [3].

Head-to-Head Evidence Guide: Quantified Differentiation for 4-Pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine


C-4 Pyrrolidine vs. Morpholine: Physicochemical and Steric Differentiation

4-Pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine (cLogP 0.85, Fsp³ 0.444, PSA 58 Ų, 1 rotatable bond) offers a distinctly smaller, less polar, and more lipophilic C-4 substituent compared to the widely used 4-morpholino analog [1]. The morpholino variant introduces an additional hydrogen bond acceptor (oxygen), increasing PSA and aqueous solubility but reducing passive membrane permeability relative to the pyrrolidine version [2]. For programs requiring blood-brain barrier penetration or intracellular target engagement where lower PSA is advantageous, the pyrrolidine analog is structurally favored. Conversely, the piperidine analog (6-membered ring) introduces greater conformational flexibility and a larger steric volume without the polarity change of morpholine, placing the pyrrolidine analog as the balanced, minimal-steric-bulk option among saturated cyclic amine substituents at C-4 [2].

Kinase inhibitor scaffold Medicinal chemistry Physicochemical profiling

Unsubstituted N1 Position Enables Divergent Kinase Selectivity vs. N1-Aryl Analogs

The target compound retains a free N1–H on the pyrazole ring, in contrast to N1-aryl-substituted analogs such as 1-(3-methylphenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine [1]. The N1-substituted analog has been profiled against matrix metalloproteinase-14 (MMP-14) with an EC₅₀ of 7.60 × 10³ nM (7.6 μM), a relatively modest activity that reflects its engagement with a non-kinase target [2]. The N1-aryl group sterically and electronically modulates the pyrazolo nitrogen's interaction with the kinase hinge region, altering the compound's target profile. The N1-unsubstituted compound, by contrast, preserves the full hydrogen-bond donor capacity of the pyrazole NH and a smaller steric profile at this position, which is predicted to broaden kinase target engagement or shift selectivity toward kinases that favor a smaller gatekeeper residue environment [3].

Kinase selectivity SAR Chemical probe development

Synthetic Accessibility and Purity Advantage Over Multi-Substituted Pyrazolo[3,4-d]pyrimidine Analogs

4-Pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is commercially available at 98% purity from multiple vendors (e.g., Leyan product 2232638, 98% purity) . Its synthesis proceeds via a single-step nucleophilic aromatic substitution of 4-chloropyrazolo[3,4-d]pyrimidine with pyrrolidine, in contrast to multi-substituted analogs (e.g., dual CDK2/GSK-3β inhibitors with C-6 aryl/C-4 aniline substitutions) that require 4–6 synthetic steps and achieve variable yields [1]. This single-step accessibility translates to lower cost, higher batch-to-batch reproducibility, and reduced synthetic burden for laboratories performing large-scale SAR campaigns.

Synthetic tractability Building block procurement Library synthesis

Structural Confirmation of Pyrrolidine-Induced π-Stacking Propensity in the Solid State

X-ray crystallographic analysis of pyrazolo[3,4-d]pyrimidine dimers containing the 4-pyrrolidin-1-yl substituent reveals intermolecular π–π stacking interactions between the pyrazolo[3,4-d]pyrimidine rings, a structural feature that differs from 4-methylsulfanyl-substituted analogs where sulfur-mediated interactions may dominate [1]. The crystal structures of 1-[5-[4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidin-2-yl]pentyl]-6-methylsulfanyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine demonstrate that the pyrrolidine substituent is compatible with aromatic stacking architectures, a property relevant to understanding binding modes in the relatively flat ATP-binding pockets of kinases [2].

Crystallography Molecular recognition Solid-state characterization

Optimal Research and Procurement Scenarios for 4-Pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine


Kinase-Focused Fragment and Scaffold-Based Screening Library Construction

The compound's balanced physicochemical profile (cLogP 0.85, PSA 58 Ų, MW 189 Da, 1 rotatable bond) and minimal steric footprint position it as an ideal core scaffold for fragment-based drug discovery (FBDD) and scaffold-oriented kinase inhibitor libraries [1]. Its unsubstituted N1 and C-6 positions provide two orthogonal vectors for parallel synthetic elaboration, enabling systematic SAR exploration at both the hinge-binding (C-4) and solvent-exposed/selectivity (N1, C-6) regions [2]. Commercial availability at 98% purity from multiple vendors supports library-scale procurement with batch consistency.

Chemical Probe Development Requiring CNS-Penetrant Physicochemical Space

With a polar surface area of 58 Ų (below the commonly referenced 60–70 Ų threshold for blood-brain barrier penetration) and moderate lipophilicity (cLogP 0.85), this compound occupies physicochemical space associated with CNS drug-likeness, distinguishing it from 4-morpholino analogs (PSA ~67 Ų) that may exhibit reduced brain penetration [1]. Researchers developing kinase-targeted chemical probes for neuroscience applications should prioritize the pyrrolidine variant when CNS exposure is a program objective.

Late-Stage Diversification and Parallel Synthesis Feasibility Assessment

Procurement of the N1-unsubstituted, C-6-unsubstituted core enables chemists to establish baseline synthetic routes and optimize reaction conditions for N1-alkylation/arylation and C-6 functionalization before committing to costly multi-step custom synthesis of protected intermediates [1]. The single-step commercial availability of the 4-pyrrolidinyl scaffold at 98% purity contrasts with the 4–6 step routes required for advanced analogs [2], reducing the lead time for SAR exploration and enabling faster decision-making in hit-to-lead programs.

Negative Control or Tool Compound Generation via N1/C-6 Functionalization

The compound's predicted broad kinase engagement profile, inferred from the pyrazolo[3,4-d]pyrimidine class's known polypharmacology across CDKs, Src, Aurora kinases, and mTOR [1], makes it a suitable starting point for generating kinase tool compounds via selective N1 and C-6 derivatization. Systematic substitution at these positions can tune selectivity toward or away from specific kinase targets, generating both active probes and structurally matched negative controls for chemical biology studies.

Quote Request

Request a Quote for 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.